N-[4-(Trifluoromethyl)phenyl]acetamide
Overview
Description
N-[4-(Trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-(Trifluoromethyl)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: this compound can participate in substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted amides.
Scientific Research Applications
N-[4-(Trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and is utilized in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. It has been studied for its role in modulating biological pathways and as a potential drug candidate.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[4-(Trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The acetamide group can form hydrogen bonds with target molecules, further stabilizing these interactions. This compound has been shown to inhibit the aggregation of anilines and stabilize coumarin rings and light chains, thereby enhancing their stability and effectiveness in research applications.
Comparison with Similar Compounds
N-[4-(Trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound also contains a trifluoromethyl group and is used in similar research applications. the presence of a cyano group introduces different reactivity and biological properties.
4-(Trifluoromethyl)benzoic acid: This compound is structurally similar but contains a carboxylic acid group instead of an acetamide group. It is used in different chemical reactions and applications.
4-(Trifluoromethyl)aniline: This compound is a precursor in the synthesis of this compound and has its own unique set of applications and reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl and acetamide groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHFECLWHHELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188459 | |
Record name | N-(4-(Trifluoromethyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-97-3 | |
Record name | N-[4-(Trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-(Trifluoromethyl)phenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 349-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-(Trifluoromethyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(trifluoromethyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-[4-(Trifluoromethyl)phenyl]acetamide a potentially useful molecule for studying proteins using 19F NMR?
A: this compound serves as a valuable probe in 19F NMR protein studies due to the presence of the trifluoromethyl (CF3) group. This group acts as a sensitive reporter, exhibiting significant changes in its 19F NMR chemical shift in response to alterations in its local environment. This sensitivity arises from the fluorine atoms' high gyromagnetic ratio and their susceptibility to electronic influences from neighboring atoms and the surrounding solvent. Researchers have explored this compound and similar CF3-containing molecules as tags to study protein dynamics, interactions, and conformational changes. []
Q2: How does the chemical shift sensitivity of this compound compare to other trifluoromethyl tags?
A: Studies comparing various trifluoromethyl tags for 19F NMR revealed that embedding the CF3 group within a pyridone ring, such as in 6-(trifluoromethyl)-2-pyridone (6-TFP), can enhance chemical shift sensitivity. [] This enhancement is attributed to the polarizability and rapid tautomerization of pyridones, leading to a broader range of electron delocalization and consequently a greater dispersion of 19F NMR chemical shifts. Experiments with 6-TFP labeled proteins, including the alpha subunit of the stimulatory G protein (Gsα) and human serum albumin (HSA), demonstrated superior resolution of distinct functional states compared to this compound. []
Q3: Beyond protein studies, has this compound been explored in other research areas?
A: Yes, this compound acts as a building block in synthesizing triazolo[4,3-b][1,2,4]triazine derivatives. [] These derivatives have shown potential as α-glucosidase and α-amylase inhibitors, which are relevant targets for managing diabetes mellitus. Specifically, the compound 2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide (compound 10k in the study) exhibited potent inhibitory activity against both enzymes. []
Q4: Can you provide details on the crystal structure of a molecule containing this compound?
A: Research describes the crystal structure of 2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (referred to as B2 in the study), which incorporates this compound as part of its structure. [] B2 crystallizes in a monoclinic crystal system with the space group P21/c. Unlike the related compound B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) that shows a planar conformation, B2 does not exhibit absolute planarity. Hydrogen bonding interactions between the C=O group of one molecule and the H–O group of another link the B2 molecules within the crystal lattice. []
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